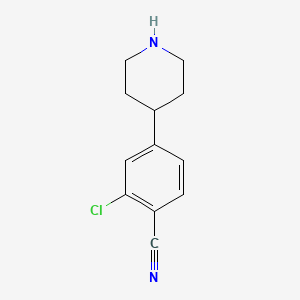
2-Chloro-4-(piperidin-4-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(piperidin-4-yl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a chloro group at the second position and a piperidin-4-yl group at the fourth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(piperidin-4-yl)benzonitrile typically involves the reaction of 2-chloro-4-nitrobenzonitrile with piperidine. The process can be summarized as follows:
Starting Materials: 2-Chloro-4-nitrobenzonitrile and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2-chloro-4-nitrobenzonitrile is dissolved in the solvent, and the base is added to deprotonate the piperidine. The piperidine is then added to the reaction mixture, and the reaction is allowed to proceed at an elevated temperature (typically around 80-100°C) for several hours.
Workup: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste and high purity.
化学反应分析
Types of Reactions
2-Chloro-4-(piperidin-4-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The piperidine ring can be oxidized to form lactams or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Sodium chlorite (NaClO2), oxygen (O2) with catalysts.
Major Products
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Reduction: 2-Chloro-4-(piperidin-4-yl)benzylamine.
Oxidation: 2-Chloro-4-(piperidin-4-yl)benzamide.
科学研究应用
2-Chloro-4-(piperidin-4-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a tool compound in the study of biological pathways and molecular interactions.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-Chloro-4-(piperidin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors, enzymes, or ion channels. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to desired pharmacological effects.
相似化合物的比较
Similar Compounds
2-Chloro-4-(4-piperidinyloxy)benzonitrile: Similar structure but with an oxygen atom linking the piperidine ring to the benzene ring.
4-(Piperidin-4-yl)benzonitrile: Lacks the chloro substituent.
2-Chloro-4-(piperidin-4-yl)benzamide: The nitrile group is replaced with an amide group.
Uniqueness
2-Chloro-4-(piperidin-4-yl)benzonitrile is unique due to the presence of both a chloro and a piperidin-4-yl group on the benzene ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
生物活性
2-Chloro-4-(piperidin-4-yl)benzonitrile is an organic compound notable for its potential biological activities, particularly in the context of medicinal chemistry. Its structure, characterized by a chloro group attached to a benzene ring and a piperidine moiety, suggests significant interactions with biological targets. This article explores its biological activity, focusing on its role as an androgen receptor antagonist and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C12H13ClN2. The presence of both the chloro and piperidine groups enhances its reactivity and biological activity, making it a valuable intermediate in drug development.
Androgen Receptor Antagonism
Research indicates that this compound acts as an androgen receptor antagonist . This property positions it as a candidate for treating conditions related to androgen signaling, including certain cancers and hormonal disorders. The compound's binding affinity to androgen receptors has been documented, suggesting its potential efficacy in modulating androgen-related pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | Pyrazole moiety at position 3 | Potential anti-tumor activity |
| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | Pyrazole moiety at position 5 | Selective androgen receptor modulator |
| 2-Chloro-4-(piperidin-1-yl)benzonitrile | Piperidine at position 1 | Different binding affinity profiles |
The specific arrangement of functional groups in this compound influences its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or derived from this compound:
- Androgen Receptor Modulation : A study indicated that derivatives of this compound could effectively modulate androgen receptor activity, influencing growth and metabolism signaling pathways.
- P2X3 Receptor Antagonism : Research on piperidine derivatives has shown promise in targeting P2X3 receptors, which are implicated in pain sensation. While not directly linked to this compound, these findings highlight the potential for similar compounds in neurological applications .
- Anticancer Activity : Other studies have explored the anticancer properties of structurally similar compounds, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy against various cancer types .
属性
分子式 |
C12H13ClN2 |
|---|---|
分子量 |
220.70 g/mol |
IUPAC 名称 |
2-chloro-4-piperidin-4-ylbenzonitrile |
InChI |
InChI=1S/C12H13ClN2/c13-12-7-10(1-2-11(12)8-14)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2 |
InChI 键 |
CNQVAZDWISSOMN-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=CC(=C(C=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















